

# Application Notes and Protocols for In Vitro Assays Using S-2 Methanandamide

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## Compound of Interest

Compound Name: S-2 Methanandamide

Cat. No.: B1499446

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These application notes provide a comprehensive guide for the use of **S-2 Methanandamide**, a potent and metabolically stable synthetic cannabinoid receptor agonist, in various in vitro assays. Detailed protocols for key experiments are provided to facilitate the characterization of its pharmacological properties and investigation of its effects on cellular signaling pathways.

## Introduction

**S-2 Methanandamide**, also known as (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide, is a chiral analog of the endocannabinoid anandamide. It exhibits high affinity and efficacy as a cannabinoid receptor 1 (CB1) agonist.<sup>[1][2]</sup> Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a more stable tool for in vitro studies compared to anandamide.<sup>[3]</sup> **S-2 Methanandamide** is valuable for investigating the physiological and pathophysiological roles of the endocannabinoid system, particularly in the context of the central nervous system and cancer biology.

## Physicochemical Properties and Storage

Property	Value	Reference
CAS Number	157182-48-4	[2]
Molecular Formula	C <sub>23</sub> H <sub>39</sub> NO <sub>2</sub>	[2]
Molecular Weight	361.6 g/mol	[2]
Purity	≥98%	[2]
Formulation	A solution in ethanol	[2]
Storage	Store at -20°C	[4]
Solubility	>100 mg/mL in Ethanol, >30 mg/mL in DMSO	[2]

## Quantitative Data Summary

The following tables summarize the known quantitative data for **S-2 Methanandamide** and its related compound (R)-(+)-Methanandamide in various in vitro assays.

Table 1: Receptor Binding and Functional Activity of **S-2 Methanandamide**

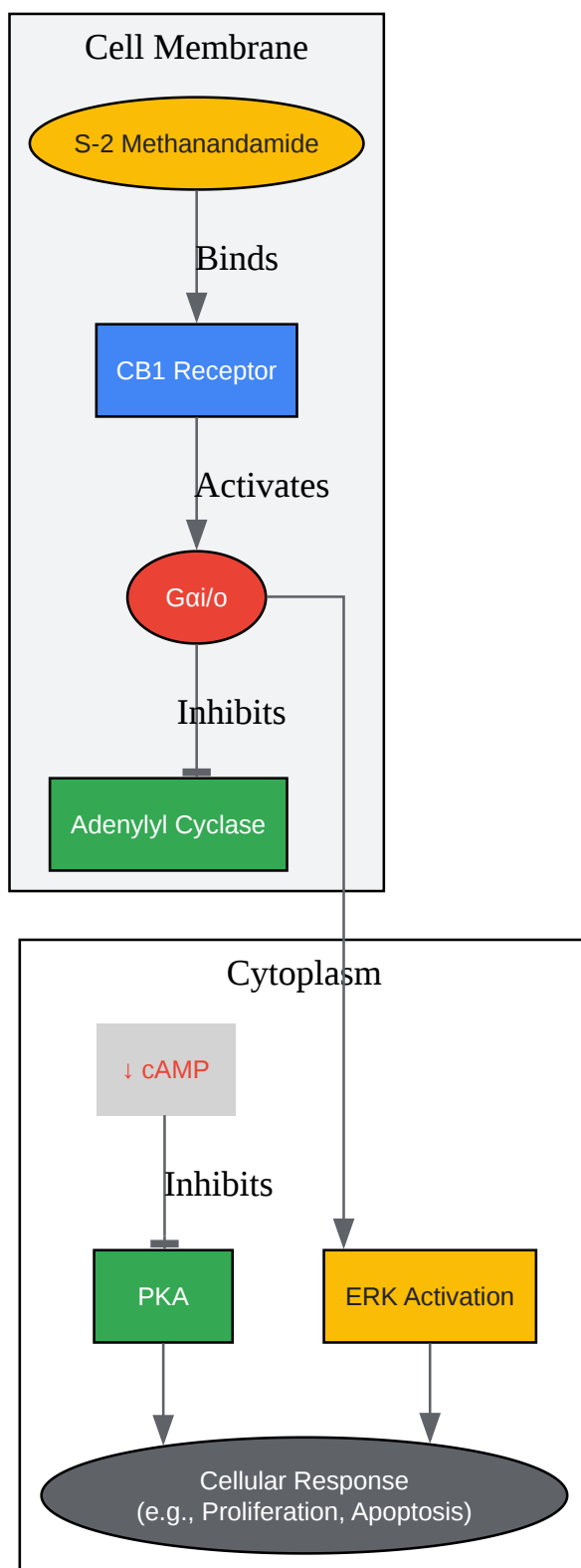
Assay	Receptor	Cell/Tissue Type	Parameter	Value	Reference
Receptor Binding	CB1	Not specified	K <sub>i</sub>	26 nM	[3]
Functional Assay	Not specified	Murine Vas Deferens	IC <sub>50</sub>	47 nM	[3]

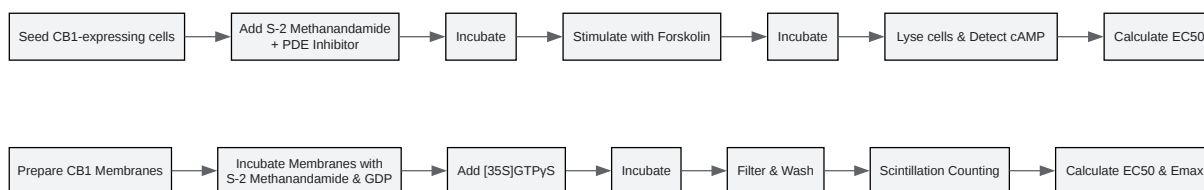
Table 2: Anti-proliferative Activity of (R)-(+)-Methanandamide

Cell Line	Cancer Type	Assay	Parameter	Value	Reference
EFM-19	Breast Cancer	Proliferation	IC <sub>50</sub>	0.8 µM	[2]
PC-3	Prostate Cancer	Viability	Dose-dependent decrease	[5]	

## Signaling Pathways

Activation of the CB1 receptor by **S-2 Methanandamide** initiates a cascade of intracellular signaling events primarily through the coupling to inhibitory G proteins (G<sub>ai/o</sub>).<sup>[6][7]</sup> This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.<sup>[6][7]</sup> Downstream of this, **S-2 Methanandamide** can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.<sup>[8]</sup>





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